molecular formula C15H21NO3 B14427838 N-(1-Carboxy-4-adamantyl)-2-pyrrolidone CAS No. 84635-32-5

N-(1-Carboxy-4-adamantyl)-2-pyrrolidone

Cat. No.: B14427838
CAS No.: 84635-32-5
M. Wt: 263.33 g/mol
InChI Key: YSDNZHLMWUXRNT-UHFFFAOYSA-N
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Description

N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrrolidone ring. The adamantane structure is known for its rigidity and stability, while the pyrrolidone ring is a common motif in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.

    Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.

Medicine

Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.

Industry

In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.

    Pyrrolidone Derivatives: Compounds like N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone, which are used in various industrial applications.

Uniqueness

The uniqueness of this compound lies in the combination of the adamantane and pyrrolidone structures, which may confer unique physical, chemical, and biological properties.

Properties

CAS No.

84635-32-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid

InChI

InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19)

InChI Key

YSDNZHLMWUXRNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O

Origin of Product

United States

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